Aqueous Solubility Advantage of Azaspiro[3.3]heptane Core Relative to Cyclohexane Counterparts
Heteroatom-substituted spiro[3.3]heptanes, the core scaffold family to which 2-methanesulfonyl-2-azaspiro[3.3]heptan-6-ol belongs, demonstrate consistently higher aqueous solubility compared to their cyclohexane analogues when incorporated into druglike structures [1]. This property enhancement derives from the constrained three-dimensional architecture of the spirocyclic system, which disrupts crystal packing and reduces hydrophobic surface area relative to the more planar, flexible cyclohexane ring.
| Evidence Dimension | Aqueous solubility of spiro[3.3]heptane-containing scaffolds versus cyclohexane analogues |
|---|---|
| Target Compound Data | General trend: higher aqueous solubility (exact fold-change varies by scaffold context; values reported across multiple fluoroquinolone and druglike exemplars) |
| Comparator Or Baseline | Cyclohexane analogues |
| Quantified Difference | Qualitatively and consistently higher solubility; no single universal numeric fold-change applicable across all structural contexts |
| Conditions | Scaffold-mounting studies using druglike structures including fluoroquinolone cores |
Why This Matters
Enhanced aqueous solubility is a critical determinant of formulation feasibility and oral bioavailability, making spiro[3.3]heptane-based building blocks strategically preferable to cyclohexane-derived intermediates in early-stage drug discovery campaigns.
- [1] Burkhard, J. A.; Wagner, B.; Fischer, H.; Schuler, F.; Müller, K.; Carreira, E. M. Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angew. Chem. Int. Ed. 2010, 49, 3524–3527. View Source
